Cas no 339003-69-9 (N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine)

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a secondary amine derivative of 1,2,3,4-tetrahydronaphthalene, featuring an isobutyl substituent on the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a building block for more complex molecules. The tetrahydronaphthalene core provides a rigid, partially saturated aromatic framework, while the secondary amine functionality allows for further derivatization. Its moderate lipophilicity, influenced by the isobutyl group, may enhance bioavailability in drug design applications. The compound's stability under standard conditions and compatibility with common synthetic methodologies make it a practical intermediate for research and development purposes.
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine structure
339003-69-9 structure
Product Name:N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No:339003-69-9
MF:C14H21N
MW:203.32324385643
CID:5155947
PubChem ID:43177384
Update Time:2026-03-04

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-
    • N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine
    • Inchi: 1S/C14H21N/c1-11(2)10-15-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11,14-15H,5,7,9-10H2,1-2H3
    • InChI Key: NCYVSDIOKPOFQK-UHFFFAOYSA-N
    • SMILES: C1(NCC(C)C)C2=C(C=CC=C2)CCC1

Experimental Properties

  • Density: 0.96±0.1 g/cm3(Predicted)
  • Boiling Point: 304.5±21.0 °C(Predicted)
  • pka: 9.75±0.20(Predicted)

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Additional information on N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Professional Introduction to N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 339003-69-9)

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine, a compound with the chemical identifier CAS No. 339003-69-9, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and as an intermediate in synthetic pathways.

The structural framework of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine consists of a tetrahydronaphthalene core substituted with an amine group at the 1-position and an isobutyl group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for further functionalization. The tetrahydronaphthalene moiety contributes to its stability and reactivity, while the amine and isobutyl substituents provide sites for chemical modification and interaction with biological targets.

In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their pharmacological properties. Tetrahydronaphthalene derivatives have been extensively studied for their potential as intermediates in the synthesis of bioactive molecules. The amine functionality in N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine allows for further derivatization via reactions such as acylation, alkylation, and condensation, enabling the creation of a diverse array of pharmacophores.

One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that derivatives of tetrahydronaphthalen-1-amine can exhibit significant activity against enzymes involved in inflammatory pathways. This has opened up avenues for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

The isobutyl group in N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine also plays a crucial role in modulating the pharmacokinetic properties of derived compounds. The presence of this bulky substituent can influence solubility, metabolic stability, and distribution within biological systems. By carefully tuning the size and electronic nature of this group, chemists can optimize drug-like properties such as bioavailability and target engagement.

Advances in computational chemistry have further enhanced the understanding of how N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine interacts with biological targets. Molecular modeling techniques have been employed to predict binding modes and affinity for various receptors and enzymes. These insights have guided the design of next-generation analogs with improved pharmacological profiles. Additionally, virtual screening methods have accelerated the identification of promising candidates for further experimental validation.

The synthesis of complex molecules like N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine presents unique challenges that require innovative synthetic strategies. Modern methodologies have enabled more efficient and scalable production processes. For example, catalytic hydrogenation techniques have been refined to achieve selective functionalization at multiple sites within the molecule. This has streamlined the preparation of key intermediates and reduced purification complexities.

The role of spectroscopic techniques in characterizing N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about atomic connectivity and environment within the molecule. Mass spectrometry (MS) offers precise molecular weight determinations and fragmentation patterns that aid in structural confirmation. These tools are essential for ensuring high purity standards during synthesis and formulation development.

In conclusion, N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine represents a valuable building block in pharmaceutical research with significant potential for therapeutic applications. Its unique structural features enable diverse chemical modifications and interactions with biological targets. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining chemistry、biology、and computational science,compounds like this are poised to play pivotal roles in future drug discovery efforts.

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